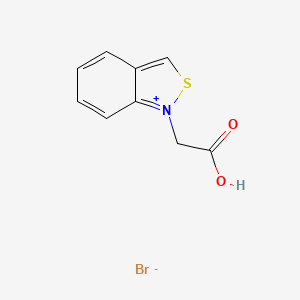
1-(Carboxymethyl)-2,1-benzothiazol-1-ium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Carboxymethyl)-2,1-benzothiazol-1-ium bromide is a chemical compound that belongs to the class of benzothiazolium salts It is characterized by the presence of a carboxymethyl group attached to the benzothiazolium ring, with a bromide ion as the counterion
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Carboxymethyl)-2,1-benzothiazol-1-ium bromide typically involves the reaction of 2-mercaptobenzothiazole with bromoacetic acid. The reaction is carried out in an aqueous medium under reflux conditions. The resulting product is then purified through recrystallization.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for mixing, heating, and purification can enhance the efficiency of the production process.
化学反应分析
Types of Reactions: 1-(Carboxymethyl)-2,1-benzothiazol-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazolium ring to its corresponding benzothiazoline derivative.
Substitution: Nucleophilic substitution reactions can occur at the carboxymethyl group or the benzothiazolium ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Benzothiazoline derivatives.
Substitution: Various substituted benzothiazolium compounds.
科学研究应用
1-(Carboxymethyl)-2,1-benzothiazol-1-ium bromide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 1-(Carboxymethyl)-2,1-benzothiazol-1-ium bromide involves its interaction with molecular targets such as enzymes or receptors. The carboxymethyl group can form hydrogen bonds or ionic interactions with active sites, while the benzothiazolium ring can engage in π-π stacking or hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
- 1-(Carboxymethyl)pyridine-1-ium bromide
- 1-(2-Carboxymethyl)-1-methylmorpholin-1-ium bromide
- 1-(2-Carboxymethyl)-1-methylpyrrolidin-1-ium bromide
Comparison: 1-(Carboxymethyl)-2,1-benzothiazol-1-ium bromide is unique due to the presence of the benzothiazolium ring, which imparts distinct electronic and steric properties compared to the pyridine, morpholine, and pyrrolidine analogs. This uniqueness can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for specific applications.
属性
CAS 编号 |
50609-32-0 |
|---|---|
分子式 |
C9H8BrNO2S |
分子量 |
274.14 g/mol |
IUPAC 名称 |
2-(2,1-benzothiazol-1-ium-1-yl)acetic acid;bromide |
InChI |
InChI=1S/C9H7NO2S.BrH/c11-9(12)5-10-8-4-2-1-3-7(8)6-13-10;/h1-4,6H,5H2;1H |
InChI 键 |
GTXRRHTWGCMFFJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=CS[N+](=C2C=C1)CC(=O)O.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


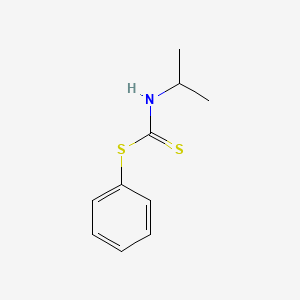
methanone](/img/structure/B14651417.png)
![Zinc, bromo[2-(diethylamino)-2-oxoethyl]-](/img/structure/B14651422.png)

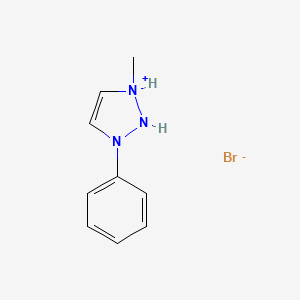


![[(3S,4S)-1-Methyl-4-phenylpiperidin-3-yl]methanol](/img/structure/B14651453.png)
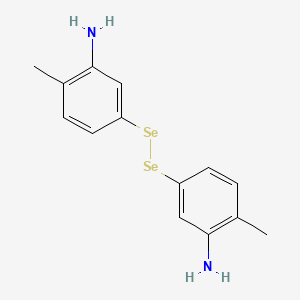
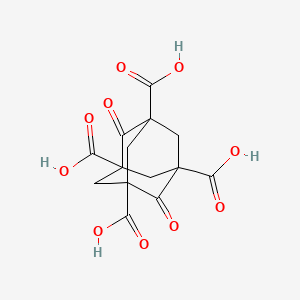

![[(Trimethylsilyl)oxy]methanetricarbonitrile](/img/structure/B14651481.png)


